3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile
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Overview
Description
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a 4-methylphenyl group, and a nitrile group attached to a propanenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method involves the use of cyclopropylmethyl ketone and 4-methylbenzonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group can introduce steric strain, affecting the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-Cyclopropyl-3-oxopropanoate: Similar in structure but with an ester group instead of a nitrile group.
Cyclopropyl 2-(4-methylphenyl)ethyl ketone: Contains a ketone group instead of a nitrile group.
(2S)-3-Cyclopropyl-2-(4-methylphenyl)-1,3-thiazolidin-4-one: Contains a thiazolidinone ring instead of a nitrile group.
Uniqueness
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group, a 4-methylphenyl group, and a nitrile group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
3-Cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Structural Characteristics
The compound features a cyclopropyl group, a 4-methylphenyl group, and a nitrile functional group. The nitrile group is known to participate in hydrogen bonding and nucleophilic addition reactions, which can influence the activity of biological molecules it interacts with.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitrile moiety can form hydrogen bonds with enzymes and receptors, potentially modulating their function. This interaction may lead to various biological effects including anti-inflammatory and anticancer activities .
Biological Activity
Research indicates that this compound has been investigated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth through interactions with cellular pathways involved in cancer proliferation. Its structural similarities to other known anticancer agents highlight its potential as a therapeutic candidate .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, suggesting a role in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound revealed that modifications to the compound's structure could enhance its cytotoxic effects against cancer cell lines. The most effective derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, supporting its potential application in treating chronic inflammatory conditions. The mechanism appears to involve inhibition of NF-kB signaling pathways .
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Cyclopropyl 2-methylphenyl ketone | Cyclopropyl and phenyl groups | Moderate anticancer activity |
1-Cyclopropyl-8-methyl-7-(5-methyl-6-(methylamino)pyridin-3-yl)-4-oxo-1,4-dihydroquinoline | Complex heterocyclic structure | Stronger selective anticancer effects |
2-(4-Methylphenyl)-3-oxopropanenitrile | Similar aromatic and nitrile groups | Explored for enzyme interactions |
Properties
Molecular Formula |
C13H13NO |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-cyclopropyl-2-(4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H13NO/c1-9-2-4-10(5-3-9)12(8-14)13(15)11-6-7-11/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
RPXCMLONPOGVFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)C(=O)C2CC2 |
Origin of Product |
United States |
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